4-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C10H6ClF3N2O and its molecular weight is 262.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.0120750 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on compounds structurally related to 4-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol highlights their importance as building blocks in organic synthesis. The reactivity of pyrazoline derivatives, including those with trifluoromethyl groups, facilitates the synthesis of diverse heterocyclic compounds. For instance, pyrazoline compounds have been utilized in generating a variety of heterocycles, including pyrazolo-imidazoles, thiazoles, and other cyclic systems, demonstrating their versatility in synthesis (Gomaa & Ali, 2020). This versatility indicates that this compound could serve as a valuable precursor in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.
Biological and Medicinal Applications
Trifluoromethylpyrazoles, a category encompassing compounds like this compound, have gained attention for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds (Kaur, Kumar, & Gupta, 2015). This suggests that this compound could be explored for its potential in developing new anti-inflammatory and antibacterial agents.
Optoelectronic and Photoluminescent Applications
The structural features of pyrazoline derivatives are also explored in the field of optoelectronics and photoluminescence. The incorporation of specific functional groups, including the trifluoromethyl group, into the pyrazoline core has been investigated for the development of organic light-emitting diodes (OLEDs) and other electronic devices. The research demonstrates that pyrazoline-based compounds can be tailored to exhibit desirable electronic and luminescent properties, making them candidates for use in electronic and photonic applications (Squeo & Pasini, 2020).
Properties
IUPAC Name |
4-chloro-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-7-8(10(12,13)14)15-16(9(7)17)6-4-2-1-3-5-6/h1-5,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBHCFMBXWHAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.